molecular formula C2H5NO2 B136935 Glycine-13C2,15N CAS No. 211057-02-2

Glycine-13C2,15N

Cat. No. B136935
M. Wt: 78.045 g/mol
InChI Key: DHMQDGOQFOQNFH-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine-13C2,15N is a stable isotope-labeled form of the amino acid glycine, where the carbon atoms are enriched with the isotope 13C and the nitrogen atom with 15N. This labeling allows for the detailed study of glycine's role and metabolism in biological systems using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Analysis

The synthesis of 15N-labeled glycine is described using amination of alpha-haloacids with carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3). The process emphasizes the recovery of nitrogen residues to minimize the loss of the expensive 15NH3, achieving recovery rates of 71 to 87% . Additionally, 13C and 15N multilabeled 5-aminolevulinic acid (ALA) were synthesized from 13C,15N-labeled glycine, demonstrating the utility of labeled glycine as a precursor for other biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of [1-13C]glycyl[15N]glycine has been studied using single-crystal NMR spectroscopy. The 13C chemical shift tensor is axially asymmetric, and the dipolar splittings allow for the determination of the C-N bond length, which is consistent with X-ray crystallographic studies .

Chemical Reactions Analysis

The use of 15N-labeled glycine in chemical reactions has been explored in the context of protein turnover studies. The enrichment of 15N-glycine in tissues provides insights into total body protein turnover (TBPT) and the dynamics of protein synthesis and degradation, particularly in the liver . Furthermore, the copolymerization of glycine-N-carboxyanhydride with β-alanine-N-carboxyanhydride has been investigated using 15N NMR spectroscopy, revealing insights into the sequence of copolypeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine-13C2,15N can be inferred from studies on its isotopically labeled derivatives. For instance, the dual element isotope analysis of glyphosate, a derivative of glycine, using 15N/14N and 13C/12C ratios provides a method for tracing sources and degradation pathways of the herbicide . The preparation of boc-derivatives of 13C-labeled glycines with or without 15N has also been reported, which are useful as precursors and models for backbone-labeled peptides .

Scientific Research Applications

Plant Nitrogen Uptake

  • Glycine-13C2,15N is used to study plant uptake of nitrogen. In an investigation involving four plant species common in Northern Europe, it was found that a significant portion of glycine-derived nitrogen was taken up as an intact amino acid, suggesting that plants can absorb glycine directly from the soil. This research demonstrates the importance of glycine as a nitrogen source for plants, challenging the traditional view that plants rely solely on nitrate and ammonium for nitrogen (Näsholm, Huss-Danell, & Högberg, 2000).

Human Protein Metabolism

  • Glycine-13C2,15N is also utilized in human metabolic studies. For instance, research on glycine nitrogen metabolism in humans used [15N]glycine to trace the transfer of nitrogen from glycine to other plasma amino acids and urea. This study helped in understanding the rapid interconversion of glycine and serine in humans and the incorporation of glycine-derived nitrogen into the human protein synthesis pathway (Matthews, Conway, Young, & Bier, 1981).

Plant-Microbe Nitrogen Competition

  • The tracer is used to explore plant-microbe competition for soil amino acids. A study using 15N,13C-[2]-glycine found that environmental disturbances like freeze-thaw and dry-rewet events did not provide increased amino acid uptake opportunities for an alpine sedge. Instead, this research highlighted the plant's competitive ability for amino acid nitrogen under non-stressed conditions (Lipson & Monson, 1998).

Ecosystem Nitrogen Dynamics

  • Glycine-13C2,15N aids in understanding ecosystem nitrogen dynamics. A study across various forest types used this tracer to quantify plant uptake of organic and inorganic nitrogen, revealing that free amino acids, including glycine, are an important nitrogen source for plants in these environments. The research also showed that the relative uptake of organic nitrogen varied with the type of mycorrhizal association present in different forests (McFarland et al., 2010).

Biochemical Research

  • In biochemical research, Glycine-13C2,15N is crucial for studying specific reactions and pathways. For example, it was used to understand the fate of the amino acid in glucose-glycine melanoidins, shedding light on the incorporation and degradation of glycine in these compounds (Fang & Schmidt-Rohr, 2009).

Safety And Hazards

Glycine-13C2,15N may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Future Directions

The use of Glycine-13C2,15N and other stable isotope-labeled compounds is expected to continue to grow in various fields, including proteomics and metabolic studies. The ability to trace the turnover of proteins and study protein structure and dynamics provides valuable insights into biological processes and disease states .

properties

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583952
Record name (~13~C_2_,~15~N)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-13C2,15N

CAS RN

211057-02-2
Record name (~13~C_2_,~15~N)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
CP Qiu, PI Donaldson… - Annual Meeting of …, 2016 - researchspace.auckland.ac.nz
Conclusions: Our results show that the lens circulation system delivers small solutes to the lens core at a rate that is faster than would be predicted by passive diffusion alone. The …
Number of citations: 2 researchspace.auckland.ac.nz
X Fang, K Schmidt-Rohr - NMR studies of complex carbon …, 2008 - search.proquest.com
… 15N {13C} REDOR spectra measured for this purpose are plotted in Figure 11 (a) and (b) for glycine-13C2-15N labeled melanoidins made in the dry and solution reaction, respectively. …
Number of citations: 6 search.proquest.com
AC Alfonso, TR Moore - AGU Fall Meeting Abstracts, 2010 - ui.adsabs.harvard.edu
Much attention has been given to the ability of peatlands to store carbon (C) and it is now recognized that a better understanding and modeling of C cycling is dependent on the link …
Number of citations: 0 ui.adsabs.harvard.edu
I Míšek, K Hilscherová - Anal Bioanal Chem, 2014 - researchgate.net
The paper presents the development of an advanced extraction and fast analytical LC MS/MS method for simultaneous analyses of reduced and oxidized glutathione (GSH and GSSG, …
Number of citations: 0 www.researchgate.net
JA Whitson, DR Sell, MC Goodman… - … & visual science, 2016 - arvojournals.org
Purpose: Lens glutathione synthesis knockout (LEGSKO) mouse lenses lack de novo glutathione (GSH) synthesis but still maintain> 1 mM GSH. We sought to determine the source of …
Number of citations: 29 arvojournals.org
LC Andresen, JAJ Dungait, R Bol, MB Selsted… - 2014 - academia.edu
It is vital to understand responses of soil microorganisms to predicted climate changes, as these directly control soil carbon (C) dynamics. The rate of turnover of soil organic carbon is …
Number of citations: 2 www.academia.edu
O Liivak, DB Zax - The Journal of Chemical Physics, 2000 - pubs.aip.org
… Observed signal, corrected for natural abundance contributions to the 15N echo signal, in glycine–13C2–15N, as a function of the number of rotor cycles of dipolar evolution, for the …
Number of citations: 32 pubs.aip.org
JA Whitson - 2017 - search.proquest.com
The antioxidant glutathione (GSH) protects lens proteins from post-translational modifications that result in their aggregation and cataract formation. With age, the human lens becomes …
Number of citations: 3 search.proquest.com
JA Hobert, R Guymon, T Yuzyuk… - Current Protocols, 2023 - Wiley Online Library
Quantitative analysis of urine acylglycines has shown to be a highly sensitive and specific method with proven clinical utility for the diagnosis of several inherited metabolic disorders …
A Šmon, S Murko, BR LAMPRET, T Battelino - Chem List, 2014 - chemicke-listy.cz
Slovenia has not yet incorporated tandem mass spectrometry (MS/MS) into its newborn screening (NBS) programme for inborn errors of metabolism (IEM). In our pilot study we will use …
Number of citations: 3 www.chemicke-listy.cz

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